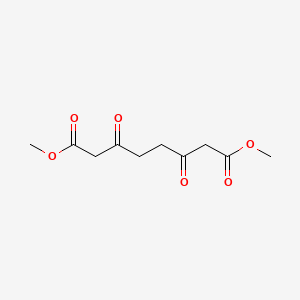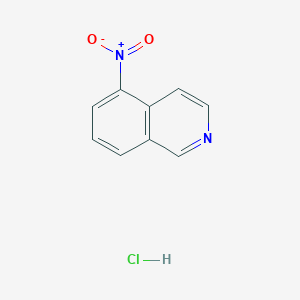
Chroman-2,3-dione
Overview
Description
Chroman-2,3-dione, also known as ketocoumarin, is a type of chromanone . Chroman-2-ones and their derivatives are structural motifs present in various natural products . They are found in many bioactive molecules relevant for the life-science industry .
Synthesis Analysis
The synthesis of 4-substituted-chroman-2-ones and 2-substituted-chroman-4-ones involves two independent decarboxylation processes . The reaction involves visible light, a photoredox catalyst, base, anhydrous solvent, and an inert atmosphere . Another method for the synthesis of functionalized chroman-2-ones and chromanes was achieved by using an organocatalytic domino Michael/hemiacetalization reaction of aliphatic aldehydes and (E)-2-(2-nitrovinyl)phenols followed by a PCC oxidation and dehydroxylation .Molecular Structure Analysis
The molecular structure of a synthesized coumarin derivative with dopamine, 3-(1-((3,4-dihydroxyphenethyl)amino)ethylidene)-chroman-2,4-dione, was completely structurally characterized by X-ray crystallography . It was shown that several types of hydrogen bonds are present, which additionally stabilize the structure .Chemical Reactions Analysis
The reaction involves two independent decarboxylation processes: the first one initiating the cycle and the second completing the process . A highly enantio- and diastereoselective method for the synthesis of functionalized chroman-2-ones and chromanes was achieved by using an organocatalytic domino Michael/hemiacetalization reaction of aliphatic aldehydes and (E)-2-(2-nitrovinyl)phenols followed by a PCC oxidation and dehydroxylation .Scientific Research Applications
Synthesis and Chemical Properties
- Ultrasound-Promoted Synthesis : Chroman-2,4-dione derivatives are synthesized using a greener approach involving ultrasound irradiation, water as a solvent, and a combination of aromatic aldehydes, 4-hydroxycoumarins, and pyrazolone derivatives. This method offers simplicity, good yields, and functional group tolerance, positioning these derivatives as potential anticancer agents (Liang et al., 2012).
- Nucleophilic and Electrophilic Reactions : Studies have explored the nucleophilic and electrophilic reactions of chroman-2,4-diones to produce compounds like polychromeno(thio)pyrans and trioxaoxonium benzonaphthotetracene salts. These compounds display unique heterocyclization reactions, contributing to diverse applications in chemical synthesis (Shkel’ et al., 2013).
Potential in Drug Development
- Anticancer Properties : Novel chroman-2,4-dione derivatives have been characterized for their potential as anticancer agents. For instance, a palladium(II) complex with a coumarin-derived ligand demonstrated cytotoxicity against human glioma and mouse melanoma cells (Avdović et al., 2017).
- Anticoagulant Activity : Chroman-2,4-dione derivatives have been investigated as oral anticoagulants. Studies indicate that these compounds are effective anticoagulants, comparable to warfarin, and show reduced risks of internal bleeding and negligible genotoxicity (Stanković et al., 2015).
Other Applications
- Molecular Docking and Dynamics : Chroman-2,4-dione derivatives have been the subject of molecular docking and dynamics studies, assessing their interactions with biological targets. These studies are crucial for understanding their potential in drug development and biological activity (Milenkovic et al., 2020).
Mechanism of Action
The molecular docking study showed that the binding affinity of the most active cytotoxic compounds within the active pocket of the CDK4 enzyme is stronger due to hydrophobic and H-bonding interactions . These interactions were carefully examined for both parent molecule and derivative and explained from a structural point of view .
Safety and Hazards
Future Directions
The combinatorial synthesis for this methodology was achieved by applying ultrasound irradiation in the absence of activator while making use of water as a green solvent . Additionally, novel chroman-2,4-dione derivatives attached to an edaravone moiety represent an exploitable source of brand new anticancer agents . This suggests that there is potential for further exploration and development in this area.
properties
IUPAC Name |
4H-chromene-2,3-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6O3/c10-7-5-6-3-1-2-4-8(6)12-9(7)11/h1-4H,5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDSULTPOCMWJCM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2OC(=O)C1=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90870810 | |
| Record name | 2H-1-Benzopyran-2,3(4H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90870810 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














